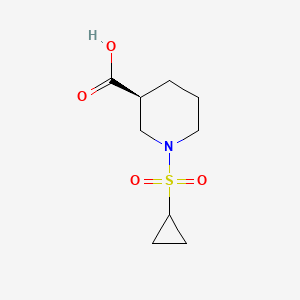
6-(2,5-Difluorophenyl)pyridin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(2,5-Difluorophenyl)pyridin-3-amine is a chemical compound that belongs to the class of fluorinated pyridines This compound is characterized by the presence of a pyridine ring substituted with a 2,5-difluorophenyl group at the 6th position and an amine group at the 3rd position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,5-Difluorophenyl)pyridin-3-amine can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura cross-coupling reaction. This reaction typically employs a palladium catalyst and a boronic acid derivative of the desired aryl group. The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures ranging from 80°C to 120°C .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost, and environmental considerations. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures high purity and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions
6-(2,5-Difluorophenyl)pyridin-3-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of the fluorine atoms, which are electron-withdrawing groups.
Oxidation and Reduction Reactions: The amine group can be oxidized to form nitro or nitroso derivatives, while reduction can lead to the formation of corresponding amines or hydroxylamines.
Coupling Reactions: The compound can undergo coupling reactions, such as the Suzuki-Miyaura cross-coupling, to form biaryl derivatives.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reaction conditions typically involve polar aprotic solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) and elevated temperatures.
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed under mild conditions.
Major Products Formed
The major products formed from these reactions include substituted pyridines, nitro or nitroso derivatives, and biaryl compounds, depending on the specific reaction and conditions used.
Aplicaciones Científicas De Investigación
6-(2,5-Difluorophenyl)pyridin-3-amine has a wide range of applications in scientific research:
Medicinal Chemistry: The compound is used as a building block in the synthesis of pharmaceuticals, particularly in the development of anti-inflammatory and anticancer agents.
Materials Science: The compound is utilized in the development of advanced materials, such as liquid crystals and organic semiconductors, owing to its unique electronic properties.
Mecanismo De Acción
The mechanism of action of 6-(2,5-Difluorophenyl)pyridin-3-amine involves its interaction with specific molecular targets and pathways. The presence of the fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with enzyme active sites. This interaction can inhibit or modulate the activity of enzymes involved in various biological processes, leading to therapeutic effects in medicinal applications .
Comparación Con Compuestos Similares
Similar Compounds
2,5-Difluoropyridine: Similar in structure but lacks the amine group, making it less versatile in certain chemical reactions.
3-Aminopyridine: Contains an amine group but lacks the fluorine substituents, resulting in different electronic properties and reactivity.
6-(2,3-Difluorophenyl)pyridin-3-amine: A closely related compound with fluorine atoms at different positions on the phenyl ring, leading to variations in chemical behavior and applications
Uniqueness
6-(2,5-Difluorophenyl)pyridin-3-amine is unique due to the specific positioning of the fluorine atoms and the amine group, which confer distinct electronic and steric properties. These features make it a valuable compound in the synthesis of complex molecules and the development of new materials and pharmaceuticals.
Propiedades
Fórmula molecular |
C11H8F2N2 |
|---|---|
Peso molecular |
206.19 g/mol |
Nombre IUPAC |
6-(2,5-difluorophenyl)pyridin-3-amine |
InChI |
InChI=1S/C11H8F2N2/c12-7-1-3-10(13)9(5-7)11-4-2-8(14)6-15-11/h1-6H,14H2 |
Clave InChI |
BTPBAIPKCOPJPA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1F)C2=NC=C(C=C2)N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


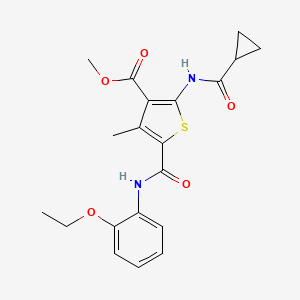
![5-Ethyl-3-(4-methoxy-benzyl)-[1,2,3]oxathiazolidine 2,2-dioxide](/img/structure/B12078255.png)

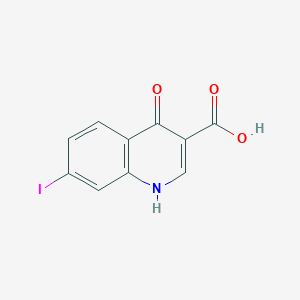
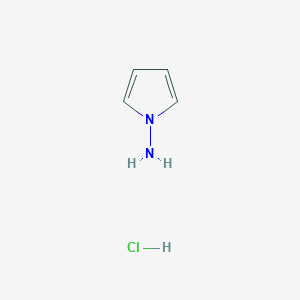

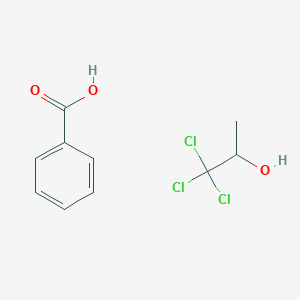
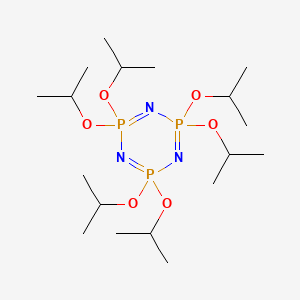
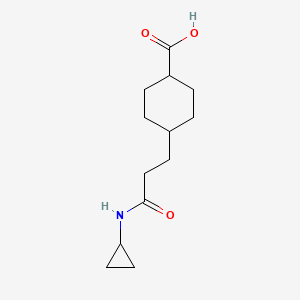


![2-Fluoro-3'-methyl-[1,1'-biphenyl]-3-amine](/img/structure/B12078317.png)
